Alfacalcidol-D6: An In-depth Technical Guide for Researchers and Drug Development Professionals
Alfacalcidol-D6: An In-depth Technical Guide for Researchers and Drug Development Professionals
An overview of the chemical structure, properties, and analytical methodologies for the deuterated vitamin D analog, Alfacalcidol-D6.
Introduction
Alfacalcidol (B1684505), a synthetic analog of vitamin D, is a crucial therapeutic agent for managing calcium metabolism disorders, particularly in patients with impaired kidney function.[1] Its deuterated counterpart, Alfacalcidol-D6, serves as an indispensable tool in pharmacokinetic and metabolic studies, as well as a reliable internal standard for the accurate quantification of alfacalcidol in biological matrices.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical methodologies pertinent to Alfacalcidol-D6, aimed at researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Properties
Alfacalcidol-D6 is a synthetic derivative of Alfacalcidol in which six hydrogen atoms have been replaced by deuterium (B1214612) atoms. This isotopic labeling provides a distinct mass signature, facilitating its use in mass spectrometry-based analytical techniques without significantly altering its chemical behavior.
Chemical Structure
The chemical structure of Alfacalcidol-D6 is identical to that of Alfacalcidol, with the exception of the six deuterium atoms typically located on the terminal methyl groups of the side chain.
IUPAC Name: (1R,3S,5Z)-4-Methylene-5-[(2E)-2-[(1R,3aS,7aR)-octahydro-7a-methyl-1-[(1R)-1-methyl-5-(methyl-d3)hexyl-6,6,d3]-4H-inden-4-ylidene]ethylidene]-1,3-cyclohexanediol
Caption: Chemical structure of Alfacalcidol with deuterium labeling positions for Alfacalcidol-D6.Physicochemical Properties
The physicochemical properties of Alfacalcidol-D6 are comparable to those of Alfacalcidol. The primary difference lies in the molecular weight due to the presence of deuterium.
| Property | Alfacalcidol | Alfacalcidol-D6 | Reference |
| Molecular Formula | C27H44O2 | C27H38D6O2 | [1] |
| Molecular Weight | 400.64 g/mol | 406.67 g/mol | [4] |
| Appearance | White to off-white solid | White to off-white solid | |
| Melting Point | 136 °C | Not explicitly found, but expected to be very similar to Alfacalcidol | |
| Solubility | Practically insoluble in water; soluble in ethanol, fatty oils | Soluble in DMSO (≥ 50 mg/mL) | |
| Stability | Sensitive to air, heat, and light | Unstable in solution, fresh preparation recommended |
Mechanism of Action: The Vitamin D Receptor Signaling Pathway
Alfacalcidol is a pro-drug that is rapidly converted in the liver to calcitriol (B1668218) (1α,25-dihydroxyvitamin D3), the biologically active form of vitamin D. Calcitriol then exerts its effects by binding to the Vitamin D Receptor (VDR), a nuclear transcription factor. The VDR forms a heterodimer with the Retinoid X Receptor (RXR), and this complex binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in calcium and phosphate (B84403) homeostasis.
Caption: Simplified Vitamin D Receptor (VDR) signaling pathway initiated by Alfacalcidol.
Experimental Protocols
Synthesis of Alfacalcidol-D6
While a specific, detailed protocol for the commercial synthesis of Alfacalcidol-D6 is proprietary, a general and plausible synthetic route can be inferred from the literature on the synthesis of deuterated vitamin D analogs. The synthesis typically involves the introduction of deuterium atoms at a late stage to a precursor molecule. A common strategy involves the use of a deuterated Grignard reagent, such as CD3MgBr, to introduce the deuterated methyl groups onto the side chain of a suitable steroid precursor. Another approach involves the synthesis of a deuterated A-ring synthon which is then coupled with the CD-ring portion of the molecule.
General Synthetic Workflow:
Caption: Generalized workflow for the synthesis of Alfacalcidol-D6.
A detailed, multi-step synthesis of Alfacalcidol from Vitamin D3 has been described, involving tosylation, cyclization, oxidation, and ring-opening reactions, followed by purification using preparative HPLC. A similar strategy, incorporating a deuterated reagent at the appropriate step, would yield Alfacalcidol-D6. Another described method for the synthesis of alfacalcidol involves the reaction of 1α-hydroxy-3,5-cyclovitamin D3 with acetic acid in dimethyl sulfoxide, followed by reaction with 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) and subsequent purification.
Quantification of Alfacalcidol using HPLC
High-Performance Liquid Chromatography (HPLC) is a common method for the quantification of Alfacalcidol in pharmaceutical formulations. The use of Alfacalcidol-D6 as an internal standard in such assays, particularly when coupled with mass spectrometry detection (LC-MS), significantly improves the accuracy and precision of the measurement.
Example HPLC Method for Alfacalcidol in Soft Gelatin Capsules:
| Parameter | Condition |
| Mobile Phase | n-Hexane: Isopropyl Alcohol: Tetrahydrofuran: Acetic Acid (920:40:40:2 v/v/v/v) |
| Stationary Phase | Thermo Scientific silica (B1680970) column (250 x 4.6 mm, 3µm) |
| Flow Rate | 2.0 mL/min |
| Detection | UV at 265 nm |
| Retention Time | Approximately 9.4 minutes |
Experimental Workflow for HPLC Analysis:
Caption: General workflow for the quantification of Alfacalcidol using HPLC.
Conclusion
Alfacalcidol-D6 is a vital tool for the pharmaceutical and research communities. Its well-defined chemical structure and properties, coupled with its role as a stable isotope-labeled internal standard, enable precise and accurate quantification of Alfacalcidol in various matrices. A thorough understanding of its synthesis, mechanism of action, and analytical methodologies is essential for its effective application in drug development and clinical research. This guide provides a foundational understanding of these key aspects to support ongoing and future investigations involving Alfacalcidol and its deuterated analog.
